molecular formula C26H24BrN5O4S B11662321 N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662321
M. Wt: 582.5 g/mol
InChI Key: ZWFGEZVMMQAUHY-RWPZCVJISA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a triazole ring, and a trimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl and trimethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen substitution reactions can occur, especially involving the bromophenyl group, using reagents like sodium iodide or silver nitrate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other triazole derivatives and compounds with bromophenyl or trimethoxyphenyl groups. These compounds may share some chemical properties but differ in their specific applications and interactions. The uniqueness of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combined structural features, which provide distinct chemical and biological activities.

Properties

Molecular Formula

C26H24BrN5O4S

Molecular Weight

582.5 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24BrN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-7-5-4-6-8-20)37-16-23(33)29-28-15-17-9-11-19(27)12-10-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

ZWFGEZVMMQAUHY-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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